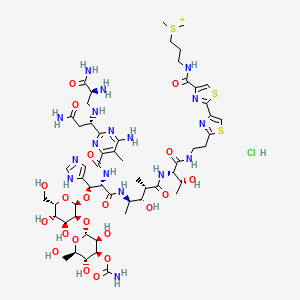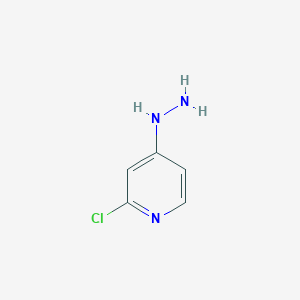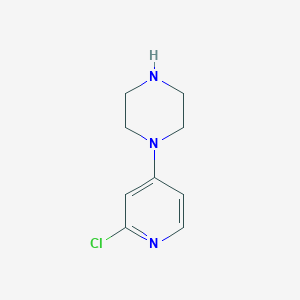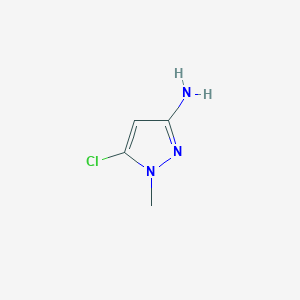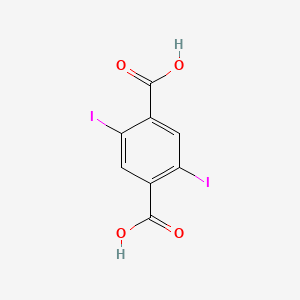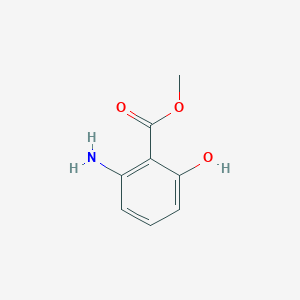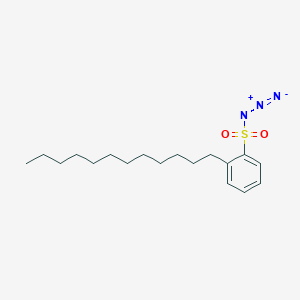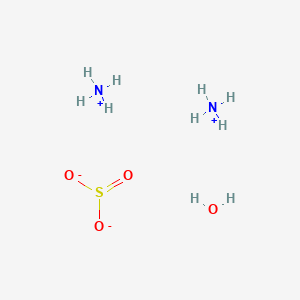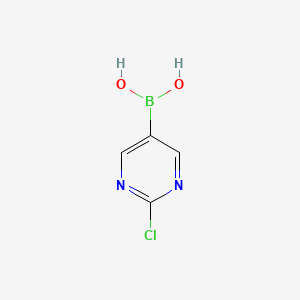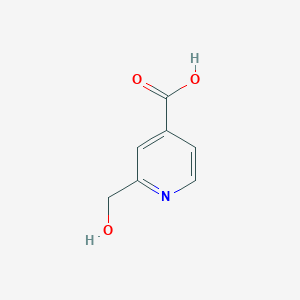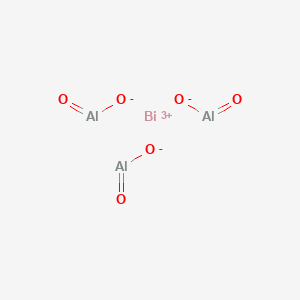
Ácido hexacloro platínico(IV) hexahidratado
Descripción general
Descripción
Chloroplatinic acid hydrate, also known as hexachloroplatinic acid hydrate, is a chemical compound composed of platinum, chlorine, and water. It is a white, crystalline solid that is insoluble in water and most organic solvents. Chloroplatinic acid hydrate is used in a variety of scientific applications, including as a catalyst in chemical synthesis, as a reagent in analytical chemistry, and for the production of pharmaceuticals and other materials. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for chloroplatinic acid hydrate.
Aplicaciones Científicas De Investigación
Determinación de Potasio
El ácido hexacloro platínico(IV) hexahidratado se utiliza en química analítica para la determinación de potasio mediante precipitación selectiva como cloroplatinato de potasio .
Purificación de Platino
Juega un papel importante en el proceso de purificación del platino, proporcionando un medio para obtener platino puro de diversas fuentes .
Catálisis en Síntesis Orgánica
El compuesto se utiliza en catálisis durante la adición de hidruros de silicio a dobles enlaces olefínicos y en la hidrosilylación de alquinos catalizada por platino .
Síntesis de Nanopartículas de Platino
El ácido hexacloro platínico(IV) hexahidratado actúa como precursor de platino en la síntesis de nanopartículas de platino, utilizando a menudo agentes reductores como la hidracina .
Electrólito en Electrodeposición
Se utiliza como electrólito en la preparación de varios nanomateriales de platino soportados en carbono mediante el método de electrodeposición .
Catalizador para Monómeros y Polímeros de Organosilicio
Las soluciones alcohólicas de ácido hexacloro platínico(IV) hexahidratado son catalizadores ampliamente utilizados en la producción de monómeros y polímeros de organosilicio .
Síntesis Biológica de Nanopartículas
El compuesto se ha utilizado en la síntesis biológica rápida de nanopartículas de platino utilizando extractos vegetales como agentes reductores .
Aplicaciones Fotocatalíticas
El ácido hexacloro platínico(IV) hexahidratado se añade a los sistemas de TiO2 para mejorar su actividad fotocatalítica bajo irradiación LED .
Mecanismo De Acción
Target of Action
Chloroplatinic acid hydrate primarily targets olefins and silicon hydrides . It acts as a catalyst for the addition of silicon hydrides to olefinic double bonds, a process known as hydrosilylation . This interaction with olefins and silicon hydrides is crucial for its role in various chemical reactions.
Mode of Action
The interaction of Chloroplatinic acid hydrate with its targets involves the catalysis of the addition of hydrosilanes to olefins . This catalytic action results in the formation of new compounds through the hydrosilylation process . The compound also catalyzes the hydrogenation, carbonylation, oxidation, and coupling reactions .
Biochemical Pathways
Chloroplatinic acid hydrate affects the biochemical pathway of hydrosilylation . In this pathway, the compound facilitates the addition of silicon hydrides to olefinic double bonds . The downstream effects of this pathway include the production of organosilicon monomers and polymers .
Pharmacokinetics
It is known that the compound is highly soluble in water , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of Chloroplatinic acid hydrate’s action primarily involve the transformation of olefins and silicon hydrides into new compounds through the process of hydrosilylation . This results in the production of organosilicon monomers and polymers .
Action Environment
The action, efficacy, and stability of Chloroplatinic acid hydrate can be influenced by environmental factors. For instance, the compound is highly hygroscopic , meaning it readily absorbs moisture from the environment. This property necessitates careful storage and handling to prevent water absorption and degradation . Furthermore, the compound’s catalytic activity is strongly dependent on the chloroplatinic acid-to-graphene oxide mass ratio during the synthesis step .
Propiedades
IUPAC Name |
hexachloroplatinum(2-);hydron;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOYUPLNYLSSR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26023-84-7 | |
| Record name | Platinate(2-), hexachloro-, hydrogen, hydrate (1:2:?), (OC-6-11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of chloroplatinic acid hydrate in materials science?
A1: Chloroplatinic acid hydrate is a versatile precursor in materials science. One prominent application is in the fabrication of dye-sensitized solar cells (DSSCs). It serves as the source of platinum for producing catalytic counter-electrodes, crucial for DSSC efficiency []. Additionally, it plays a vital role in synthesizing Pt-based catalysts supported on various materials like carbon black. These catalysts exhibit significant activity in fuel cell applications, particularly for methanol oxidation [, ].
Q2: How is chloroplatinic acid hydrate utilized in the context of circular economy and resource efficiency?
A2: A study highlights the potential of recovering platinum from waste thermocouples and converting it into chloroplatinic acid hydrate []. This recovered compound can then be used to manufacture catalytic electrodes for DSSCs. This process not only offers significant material cost savings compared to purchasing commercial chloroplatinic acid hydrate but also contributes to a circular economy by diverting platinum from landfills and reducing the need for primary platinum production [].
Q3: What are the structural characteristics of the platinum(IV) complex derived from chloroplatinic acid hydrate and its potential biological activity?
A3: Researchers have synthesized a novel platinum(IV) complex, [Pt(SCN)2(paO)2], using chloroplatinic acid hydrate as a starting material, reacting it with pyridine-2-carbaldehyde-oxime (paOH) and potassium thiocyanate []. Single-crystal X-ray diffraction revealed a distorted octahedral geometry around the platinum center, with two thiocyanate ligands and two bidentate paO ligands. Interestingly, in vitro studies demonstrated this complex's cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-cancer agent [].
Q4: Can chloroplatinic acid hydrate be used in the synthesis of nanomaterials, and if so, how does it impact their properties?
A4: Yes, chloroplatinic acid hydrate is used in the synthesis of platinum nanospheres. These nanospheres can be further modified with phosphotungstic acid to enhance their catalytic properties []. This modification significantly impacts the electrochemical behavior of the material, making it a promising candidate for fuel cell applications.
Q5: What analytical techniques are commonly employed to characterize materials synthesized using chloroplatinic acid hydrate?
A5: Various techniques are used to analyze materials derived from chloroplatinic acid hydrate. X-ray diffraction (XRD) helps determine the crystallinity and potential alloy formation in catalysts [, ]. Transmission electron microscopy (TEM) is employed to analyze the size and morphology of platinum nanoparticles []. X-ray photoelectron spectroscopy (XPS) provides insights into the elemental composition and oxidation states of elements within the material [, ]. Additionally, electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry (CA) are used to evaluate the catalytic activity and stability of the synthesized materials, particularly in fuel cell applications [, , ].
Q6: Are there any environmental concerns associated with chloroplatinic acid hydrate, and how are they addressed?
A6: While chloroplatinic acid hydrate is crucial for various applications, its use raises environmental concerns due to the potential release of platinum into the environment. This concern is addressed through efforts focused on recycling and resource efficiency. Recovering platinum from waste materials like thermocouples and incorporating it back into the production cycle minimizes waste and reduces the environmental impact associated with mining and processing fresh platinum [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



